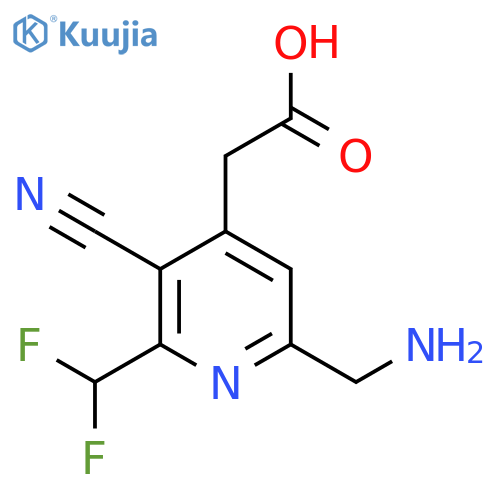Cas no 1805426-79-2 (6-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-4-acetic acid)

1805426-79-2 structure
商品名:6-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-4-acetic acid
CAS番号:1805426-79-2
MF:C10H9F2N3O2
メガワット:241.194168806076
CID:4879083
6-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 6-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-4-acetic acid
-
- インチ: 1S/C10H9F2N3O2/c11-10(12)9-7(4-14)5(2-8(16)17)1-6(3-13)15-9/h1,10H,2-3,13H2,(H,16,17)
- InChIKey: OBYYFRBHSGTBTK-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C#N)C(CC(=O)O)=CC(CN)=N1)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 329
- 疎水性パラメータ計算基準値(XlogP): -2.7
- トポロジー分子極性表面積: 100
6-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-4-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029038729-1g |
6-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-4-acetic acid |
1805426-79-2 | 95% | 1g |
$2,923.95 | 2022-04-01 | |
| Alichem | A029038729-500mg |
6-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-4-acetic acid |
1805426-79-2 | 95% | 500mg |
$1,617.60 | 2022-04-01 | |
| Alichem | A029038729-250mg |
6-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-4-acetic acid |
1805426-79-2 | 95% | 250mg |
$960.40 | 2022-04-01 |
6-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-4-acetic acid 関連文献
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
1805426-79-2 (6-(Aminomethyl)-3-cyano-2-(difluoromethyl)pyridine-4-acetic acid) 関連製品
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
